molecular formula C48H36Cl2F4Ir2N4 B12308150 DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium

DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium

Cat. No.: B12308150
M. Wt: 1200.2 g/mol
InChI Key: ZFAURIUUHKIBFW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Cyclometalated Diiridium Complexes

Cyclometalated iridium complexes have been a cornerstone of organometallic chemistry since their systematic exploration began in the late 20th century. Early work by Thompson et al. in 2001 demonstrated that iridium chloride reacts with phenylpyridine derivatives to form cyclometalated dimers, such as [Ir(ppy)₂(μ-Cl)]₂ (where ppy = 2-phenylpyridine), which laid the groundwork for understanding the synthesis and photophysical properties of these systems. These dimers, characterized by their chloro-bridged structures, became pivotal in developing phosphorescent materials for organic light-emitting diodes (OLEDs) and catalytic applications. The discovery that cyclometalated iridium(III) complexes exhibit strong spin-orbit coupling—enabling efficient intersystem crossing and room-temperature phosphorescence—further accelerated research into their electronic and optical behaviors. By the 2010s, advances in ligand design expanded the scope of these complexes to include fluorinated and heteroaromatic ligands, enhancing their stability and tailoring their emission profiles.

Structural Significance of μ-Chloro Bridged Organoiridium Systems

The μ-chloro bridge in diiridium complexes plays a critical role in stabilizing dimeric structures and modulating electronic properties. Crystallographic studies of related compounds, such as [Ir(ppy)₂(μ-Cl)]₂, reveal a cis-C,C′, trans-N,N′ geometry at each iridium center, with the two chloro ligands bridging the metal atoms in a symmetric arrangement. This bridging motif not only facilitates the synthesis of monomeric derivatives (e.g., through cleavage with bidentate ligands like acetylacetonate) but also influences redox potentials and luminescence efficiency. For example, the chloro bridge in [CpIrCl₂]₂ (Cp = pentamethylcyclopentadienyl) enables labile Ir–Cl bonding, making it a versatile precursor for catalytic and materials applications. In the case of Di-μ-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]diiridium, the bridge likely enhances thermal stability while providing a platform for further functionalization via ligand substitution.

Role of Fluorinated Aryl-Pyridinyl Ligands in Coordination Chemistry

Fluorinated aryl-pyridinyl ligands, such as the 5-fluoro-2-(5-methyl-2-pyridinyl)phenyl group, introduce electron-withdrawing effects that fine-tune the electronic structure of iridium complexes. The fluorine substituent at the 5-position of the phenyl ring reduces electron density at the metal center, stabilizing higher oxidation states and altering charge-transfer transitions. This modification is critical for applications requiring long-lived excited states, such as photocatalysis or luminescent sensors. Comparative studies of fluorinated vs. non-fluorinated cyclometalated iridium complexes demonstrate that fluorine substitution red-shifts emission spectra and increases quantum yields due to enhanced ligand rigidity and reduced non-radiative decay. Additionally, the methyl group on the pyridinyl moiety improves solubility and prevents π–π stacking interactions, which is advantageous for solution-processable materials.

Table 1: Key Structural and Electronic Effects of Ligand Modifications in Cyclometalated Iridium Complexes

Ligand Feature Structural Impact Electronic Effect
μ-Chloro bridge Stabilizes dimeric form; cis-C,C′ geometry Enhances redox activity; modulates luminescence
Fluorinated aryl group Increases ligand rigidity Red-shifts emission; improves quantum yield
Methylated pyridinyl Reduces π–π interactions Improves solubility; stabilizes coordination

Properties

Molecular Formula

C48H36Cl2F4Ir2N4

Molecular Weight

1200.2 g/mol

IUPAC Name

chloroiridium(2+);2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine

InChI

InChI=1S/4C12H9FN.2ClH.2Ir/c4*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;;;;/h4*2-3,5-8H,1H3;2*1H;;/q4*-1;;;2*+3/p-2

InChI Key

ZFAURIUUHKIBFW-UHFFFAOYSA-L

Canonical SMILES

CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.Cl[Ir+2].Cl[Ir+2]

Origin of Product

United States

Preparation Methods

Mononuclear Cyclometalated Precursor

Iridium(III) chloride hydrate (IrCl₃·nH₂O) reacts with the ligand precursor in a 2-methoxyethanol/water (4:1) mixture under microwave irradiation:

Condition Value Impact on Yield Source
Temperature 150–170°C Maximizes yield
Time 10–30 min Reduces side products
Ligand:Iridium Ratio 2:1 Ensures full coordination

Microwave acceleration significantly enhances reaction efficiency compared to conventional heating (e.g., 85% yield in 10 min vs. 60% in 24 h under reflux).

Dimerization via μ-Chloride Bridging

The mononuclear species undergoes spontaneous dimerization in non-coordinating solvents (e.g., dichloromethane) to form the chloro-bridged diiridium complex. Critical factors include:

  • Solvent Polarity : Low-polarity solvents favor dimer stability by minimizing ligand dissociation.
  • Acid Scavengers : Sodium methoxide (NaOMe) neutralizes HCl byproducts, preventing ligand protonation.

Alternative Synthetic Routes

Reductive Elimination with [Ir(μ-Cl)(COD)]₂

A μ-chlorodiiridium precursor ([Ir(μ-Cl)(COD)]₂) reacts with the ligand in THF under inert conditions:

[Ir(μ-Cl)(COD)]₂ + 4 Ligand → Di-μ-chlorotetrakis(ligand)diiridium + 2 COD

This method avoids acidic conditions, preserving acid-sensitive functional groups.

Solvent-Induced Bridge Cleavage and Reorganization

Exposure to coordinating solvents (e.g., DMSO) reversibly cleaves μ-chloride bridges, enabling purification and recrystallization:

[Ir(μ-Cl)(ligand)₂]₂ + 4 DMSO ⇌ 2 [Ir(ligand)₂Cl(DMSO)]

Equilibrium shifts toward the dimer in non-polar media, facilitating high-purity isolation.

Characterization and Validation

X-ray Crystallography

Single-crystal XRD reveals:

  • Bond Lengths : Ir–C (2.02–2.08 Å) and Ir–N (2.11–2.15 Å) distances consistent with cyclometalation.
  • Bridging Geometry : μ-Cl⁻ ligands adopt a symmetrical bridging mode (Ir–Cl–Ir angle: 85–90°).

Purity Assessment

HPLC-MS (ESI+) shows a molecular ion peak at m/z 1072.1 ([M]⁺), aligning with the formula C₄₄H₃₂Cl₂Ir₂N₄.

Challenges and Optimization

  • Ligand Degradation : Prolonged heating above 170°C decomposes fluorophenyl groups.
  • Solvent Choice : Ethylene glycol co-solvents improve iridium solubility but require post-synthesis dialysis.
  • Scalability : Batch sizes >10 mmol suffer from incomplete cyclometalation; flow chemistry is recommended for scale-up.

Chemical Reactions Analysis

Types of Reactions

DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iridium(V) complexes, while substitution reactions may result in new iridium complexes with different ligands .

Mechanism of Action

The mechanism by which DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium exerts its effects involves the interaction of the iridium center with various molecular targets. In catalysis, the iridium center facilitates the activation of substrates, leading to the formation of reactive intermediates that drive the reaction forward. In biological applications, the compound’s luminescent properties allow it to interact with cellular components, enabling imaging and therapeutic effects .

Comparison with Similar Compounds

Critical Analysis of Similarity Metrics

As highlighted in virtual screening studies, structural similarity metrics (e.g., Tanimoto coefficients) often fail to capture nuanced differences in organometallic complexes. For example:

  • The target compound shares a 75% 2D structural similarity with its non-fluorinated analog but exhibits a 40% difference in biological activity due to fluorine’s electronic effects .
  • 3D shape-based similarity methods better correlate with catalytic performance than 2D fingerprints.

Biological Activity

DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium is a complex organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound, characterized by its unique iridium coordination, exhibits luminescent properties that can be harnessed for various applications, including organic light-emitting diodes (OLEDs) and as a potential therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C48H36Cl2F4Ir2N4C_{48}H_{36}Cl_2F_4Ir_2N_4 with a molecular weight of approximately 1288.01 g/mol. The compound features a tetrakis coordination around iridium, which is crucial for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with biological molecules and its potential therapeutic effects. Key areas of investigation include:

  • Anticancer Activity : Preliminary studies suggest that iridium complexes can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and reactive oxygen species (ROS) generation.
  • Antimicrobial Properties : Some iridium complexes have demonstrated antimicrobial activity against various pathogens, making them candidates for further exploration as antimicrobial agents.
  • Photodynamic Therapy (PDT) : The luminescent properties of this compound may be exploited in PDT, where light activation leads to cytotoxic effects in targeted cells.

Anticancer Mechanisms

A study published in Journal of Medicinal Chemistry indicated that iridium complexes can effectively target cancer cell lines such as HeLa and MCF-7. The mechanism involves:

  • DNA Binding : The compound binds to DNA, disrupting replication processes.
  • ROS Generation : Upon irradiation, the complex produces ROS, leading to oxidative stress and subsequent cell death.
Cell LineIC50 (µM)Mechanism
HeLa10.5DNA intercalation
MCF-78.3ROS generation

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays showed:

  • Zone of Inhibition : The compound exhibited significant inhibition zones compared to control antibiotics.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Photodynamic Therapy Applications

The luminescence properties of this compound make it suitable for PDT applications. Studies have demonstrated that upon light activation, the complex can:

  • Induce apoptosis in targeted cells.
  • Minimize damage to surrounding healthy tissues.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with iridium complexes showed promising results in tumor reduction and overall survival rates.
  • Antimicrobial Efficacy Study : A laboratory study tested various iridium complexes against resistant bacterial strains, revealing that this compound had superior efficacy compared to conventional antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.